molecular formula C19H13NO2 B047790 11-Methyl-6-nitrochrysene CAS No. 124390-37-0

11-Methyl-6-nitrochrysene

Cat. No. B047790
M. Wt: 287.3 g/mol
InChI Key: OMBRRTHRPGDGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyl-6-nitrochrysene (MNC) is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo[a]pyrene (BaP), a well-known carcinogen. MNC has been found to have potent mutagenic and carcinogenic properties, making it an important focus of scientific research.

Mechanism Of Action

11-Methyl-6-nitrochrysene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage. It has been shown to induce oxidative stress, inflammation, and DNA damage in cells. 11-Methyl-6-nitrochrysene can also modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Biochemical And Physiological Effects

11-Methyl-6-nitrochrysene has been shown to induce tumors in various organs, including the liver, lung, and skin, in animal models. It can also cause DNA damage, oxidative stress, and inflammation in cells. 11-Methyl-6-nitrochrysene has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It can also alter the levels of various enzymes and proteins involved in metabolism and detoxification.

Advantages And Limitations For Lab Experiments

11-Methyl-6-nitrochrysene is a potent mutagen and carcinogen that can be used as a positive control in genotoxicity assays. It is also a useful standard for PAH analysis in environmental samples. However, 11-Methyl-6-nitrochrysene is highly toxic and requires careful handling in the laboratory. Its synthesis is complex and requires specialized equipment and expertise. 11-Methyl-6-nitrochrysene is also not widely available commercially, which can limit its use in research.

Future Directions

Future research on 11-Methyl-6-nitrochrysene should focus on elucidating its mechanism of action at the molecular level. This could involve studying the interactions of 11-Methyl-6-nitrochrysene metabolites with DNA and proteins using advanced techniques such as mass spectrometry and X-ray crystallography. Another area of research could be the development of more effective methods for detecting and quantifying 11-Methyl-6-nitrochrysene in environmental samples. This could involve the use of novel analytical techniques such as biosensors and microfluidics. Finally, future research could explore the potential of 11-Methyl-6-nitrochrysene as a therapeutic target for cancer treatment, based on its ability to induce apoptosis and alter gene expression in cancer cells.

Synthesis Methods

11-Methyl-6-nitrochrysene can be synthesized through a multistep process involving the nitration of 1-methylchrysene, followed by reduction and methylation. The final product is purified through column chromatography. The yield of 11-Methyl-6-nitrochrysene can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.

Scientific Research Applications

11-Methyl-6-nitrochrysene has been widely used as a model compound for studying the mutagenic and carcinogenic properties of PAHs. It has been shown to induce mutations in bacterial and mammalian cells, and to cause tumors in animal models. 11-Methyl-6-nitrochrysene has also been used as a positive control in genotoxicity assays and as a standard for PAH analysis in environmental samples.

properties

CAS RN

124390-37-0

Product Name

11-Methyl-6-nitrochrysene

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

5-methyl-12-nitrochrysene

InChI

InChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3

InChI Key

OMBRRTHRPGDGPK-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-]

Other CAS RN

124390-37-0

synonyms

11-METHYL-6-NITROCHRYSENE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.